molecular formula C27H29Cl3 B3431529 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] CAS No. 9080-67-5

1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]

Cat. No.: B3431529
CAS No.: 9080-67-5
M. Wt: 459.9 g/mol
InChI Key: QBVHDIKGDQTDMC-UHFFFAOYSA-N
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Description

1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is a trifunctional aromatic compound featuring a hexane-1,3,5-triyl core linked to three benzene rings, each substituted with a chloromethyl (-CH₂Cl) group at the para position. This structure confers unique reactivity and versatility, making it valuable in organic synthesis, polymer chemistry, and as a precursor for ligands in coordination chemistry. The chloromethyl groups enable nucleophilic substitution reactions, facilitating the formation of covalent bonds with amines, thiols, or other nucleophiles, while the hexane triyl spacer provides structural flexibility compared to rigid aromatic cores .

Properties

IUPAC Name

1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29Cl3/c1-20(25-11-7-23(18-29)8-12-25)16-27(26-13-9-24(19-30)10-14-26)15-6-21-2-4-22(17-28)5-3-21/h2-5,7-14,20,27H,6,15-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVHDIKGDQTDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CCC1=CC=C(C=C1)CCl)C2=CC=C(C=C2)CCl)C3=CC=C(C=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746587
Record name 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]
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Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121961-20-4
Record name 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Merrifield�s peptide resin
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] typically involves the reaction of hexane-1,3,5-triyl triformate with chloromethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

    Polymerization Reactions: It can participate in polymerization reactions to form complex polymeric structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] involves its ability to undergo various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare it to structurally analogous compounds:

1,3,5-Tris(bromomethyl)benzene (TBMB)

  • Structure : A benzene core substituted with three bromomethyl (-CH₂Br) groups.
  • Reactivity : Bromine’s higher leaving-group ability makes TBMB more reactive than its chloromethyl counterpart in SN2 reactions. This property is exploited in peptide cyclization and covalent organic framework (COF) synthesis .
  • Applications : TBMB is widely used in phage display for bicyclic peptide synthesis due to its rapid crosslinking with cysteine residues .

N,N',N''-(Benzene-1,3,5-triyl)-tris(2-bromoacetamide) (TBAB)

  • Structure : A benzene core functionalized with three bromoacetamide groups.
  • Reactivity : The bromoacetamide groups target thiols selectively, enabling site-specific protein modification. Unlike chloromethyl derivatives, TBAB’s reactivity is modulated by the electron-withdrawing acetamide group .
  • Applications : Used in bioconjugation and enzyme inhibition studies, particularly for sortase A (SrtA) .

1,3,5-Tris[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene (L6)

  • Structure : A benzene core linked to three pyrazole-containing ether chains.
  • Reactivity : The ether and pyrazole moieties enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), distinguishing it from halogenated analogs.
  • Applications : Serves as a tridentate ligand in luminescent metal-organic frameworks (MOFs) and catalysis .

Comparative Data Table

Property 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] TBMB TBAB L6
Core Structure Hexane-1,3,5-triyl Benzene Benzene Benzene
Functional Groups -CH₂Cl -CH₂Br -BrCH₂CONH- Pyrazole-ether chains
Reactivity Moderate (Cl⁻ as leaving group) High (Br⁻ as leaving group) Selective (thiol-targeting) Metal-coordinating
Key Applications Polymer crosslinking, ligand synthesis Peptide cyclization Bioconjugation, enzyme inhibition MOF construction, catalysis
Flexibility High (aliphatic spacer) Low (rigid core) Moderate (amide linker) Moderate (ether chains)

Research Findings and Analysis

  • Reactivity Trends : The chloromethyl groups in 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] exhibit slower reaction kinetics compared to TBMB’s bromomethyl groups, making it preferable for controlled polymerization or stepwise synthesis .
  • Structural Influence: The hexane triyl spacer enhances solubility in nonpolar solvents and reduces steric hindrance during macromolecular assembly, unlike rigid aromatic cores in TBMB or L6 .
  • Thermal Stability : Chlorinated derivatives generally exhibit higher thermal stability than brominated analogs, suggesting advantages in high-temperature applications (e.g., thermoplastic elastomers) .

Q & A

Basic: What are the optimal synthetic routes for 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene], and how do reaction conditions influence yield?

The compound is synthesized via chloromethylation of a hexane-1,3,5-triyl-substituted aromatic precursor . A method analogous to the synthesis of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene involves using formaldehyde and hydrochloric acid with a Lewis acid catalyst (e.g., ZnCl₂) under controlled temperature (60–80°C). Key parameters include:

  • Molar ratios of formaldehyde to precursor (≥3:1 to ensure complete substitution).
  • Catalyst concentration (5–10 mol% ZnCl₂) to balance reactivity and side reactions.
  • Reaction time (12–24 hours) for maximal conversion .
    Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of chloromethyl groups.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies chloromethyl (-CH₂Cl, δ ~4.5 ppm) and aromatic protons. DEPT-135 distinguishes CH₂Cl groups from aromatic carbons.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₂₇H₂₇Cl₃) and isotopic patterns for Cl.
  • XRD : Resolves crystal packing, especially if used in MOF synthesis .
  • HPLC-PDA : Purity assessment (>98%) with C18 reverse-phase columns and acetonitrile/water gradients.

Advanced: How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?

The chloromethyl groups act as reactive handles for post-synthetic modification (PSM) . For example:

  • Coordination with lanthanides (e.g., Eu³⁺, Tb³⁺) to create luminescent MOFs. The Cl sites can be substituted with carboxylates or pyridyl ligands to enhance metal binding .
  • Linker functionalization : Introducing antenna ligands (e.g., 2,2'-bipyridine) via nucleophilic substitution improves energy transfer efficiency for applications in chemical sensing .

Advanced: What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

The chloromethyl groups undergo Pd-catalyzed coupling with arylboronic acids. Key factors:

  • Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C.
  • Steric effects : The hexane-1,3,5-triyl core reduces steric hindrance, enabling trisubstitution.
  • Side reactions : Competing hydrolysis of -CH₂Cl to -CH₂OH can occur; anhydrous conditions minimize this .

Advanced: How does this compound facilitate site-selective bioconjugation in peptide engineering?

Its tris-chloromethyl structure enables covalent attachment to cysteine-rich proteins or peptides . For instance:

  • Cysteine alkylation : In PBS buffer (pH 7.4), the Cl groups react with thiols (-SH) to form stable thioether bonds.
  • Applications : Used similarly to TBMB (1,3,5-tris(bromomethyl)benzene) in phage display for stabilizing bicyclic peptides .

Advanced: What are the stability challenges under acidic or basic conditions, and how can they be mitigated?

  • Acidic conditions : Hydrolysis of -CH₂Cl to -CH₂OH occurs below pH 3. Stabilization requires aprotic solvents (e.g., DMF).
  • Basic conditions : Elimination reactions (forming vinyl groups) dominate above pH 10. Buffering at neutral pH (6–8) during reactions is critical .

Advanced: How can computational modeling predict its behavior in supramolecular assemblies?

  • DFT calculations : Optimize geometry and electron density maps to predict binding sites for guest molecules in MOFs.
  • MD simulations : Assess solvent stability (e.g., water intrusion in pores) and framework flexibility .

Advanced: How to resolve contradictions in reported catalytic activity when used in heterogeneous catalysis?

Discrepancies often arise from:

  • Surface functionalization : Differences in post-synthetic modification (e.g., amine vs. carboxylate grafting) alter active sites.
  • Pore size distribution : BET analysis is essential to confirm accessibility of catalytic sites.
  • Leaching studies : ICP-MS monitors metal loss during recycling; silica coating reduces leaching .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]
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1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]

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